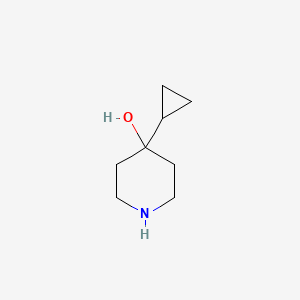

4-Cyclopropylpiperidin-4-OL

描述

Structure

3D Structure

属性

IUPAC Name |

4-cyclopropylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8(7-1-2-7)3-5-9-6-4-8/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIDHDSSUAYXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22108-14-1 | |

| Record name | 4-cyclopropylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 4 Cyclopropylpiperidin 4 Ol and Its Precursors

Synthetic Routes to the Piperidine (B6355638) Core

The formation of the piperidine ring is a fundamental step in the synthesis of 4-cyclopropylpiperidin-4-ol. Chemists have developed a multitude of methods for this purpose, broadly categorized into cyclization strategies and the reduction of pyridine (B92270) derivatives. nih.govnih.gov

Intra- and Intermolecular Cyclization Strategies for Piperidine Ring Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to construct the piperidine ring. These can be either intramolecular, where a single molecule contains all the necessary components for ring closure, or intermolecular, involving the reaction of two or more separate molecules. mdpi.comresearchgate.net

Reductive amination is a widely employed method for the formation of C-N bonds and can be applied intramolecularly to synthesize cyclic amines like piperidines. nih.govresearchgate.net This two-step process typically involves the formation of an imine or enamine intermediate from an amino ketone or aldehyde, followed by reduction to the corresponding amine. nih.govmdpi.com The intramolecular version of this reaction is a key step in the synthesis of polyhydroxypiperidine iminosugars from carbohydrates. researchgate.net Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) as a reducing agent provides an efficient route to piperidines. nih.gov

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, offers a direct and atom-economical approach to piperidines. organic-chemistry.orgresearchgate.net Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is an effective method for forming various cyclic amines. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of certain aminoalkenes can produce 3-arylpiperidines in high yields. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Substrate Type | Product | Key Features |

|---|---|---|---|---|

| Intramolecular Reductive Amination | Iron Complex / Phenylsilane | ω-Amino Fatty Acids | Piperidinones | Efficient cyclization and reduction cascade. nih.gov |

| Intramolecular Hydroamination | Gold(I) Complexes | N-Allenyl Carbamates | Vinyl Piperidines | Effective for the formation of various cyclic amines. organic-chemistry.org |

| Intramolecular Hydroamination | [Rh(COD)(DPPB)]BF4 | 1-(3-aminopropyl)vinylarenes | 3-Arylpiperidines | High yields with anti-Markovnikov selectivity. organic-chemistry.org |

Cycloaddition reactions provide a powerful tool for the rapid construction of the piperidine ring with good control over stereochemistry. The [4+2] cycloaddition, or Diels-Alder reaction, is a classic example used to form six-membered rings. dtic.mil Aza-Diels-Alder reactions, involving the use of imines as dienophiles, are frequently used to synthesize tetrahydropyridines, which can then be reduced to piperidines. tandfonline.com

Formal [3+3] cycloaddition reactions have also been developed for piperidine synthesis. rsc.orgresearchgate.net These can be categorized into two types based on the bonds being formed during the cyclization process. rsc.org One such strategy involves a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure. rsc.org Phosphine-catalyzed [4+2] annulation of imines with allenes is another effective method for preparing functionalized piperidine derivatives. researchgate.net

| Cycloaddition Type | Reactants | Key Intermediate/Process | Product | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder | Diene and Imine | [4+2] Cycloaddition | Tetrahydropyridine | tandfonline.com |

| Formal [3+3] Cycloaddition | Various | Knoevenagel condensation / 6π-electrocyclization | Piperidine | rsc.org |

| Phosphine-Catalyzed [4+2] Annulation | Imine and Allene | Phosphine-catalyzed annulation | Functionalized Piperidine | researchgate.net |

Annulation reactions are ring-forming processes where a new ring is fused onto an existing molecule. nih.govrsc.org Tunable [3+2] and [4+2] annulations of olefins with bifunctional reagents provide divergent access to N-heterocycles, including piperidines, by switching between radical and polar mechanistic pathways. nih.govrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials, offer an efficient and convergent approach to highly functionalized piperidines. taylorfrancis.comtaylorfrancis.comresearchgate.net One-pot, three-component transformations between aromatic aldehydes, amines, and acetoacetic esters have been developed for the synthesis of functionalized piperidine scaffolds using catalysts like ZrOCl2·8H2O or tetrabutylammonium (B224687) tribromide. taylorfrancis.com A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can also afford substituted piperidines. researchgate.net The use of biocatalysts, such as immobilized Candida antarctica lipase (B570770) B, has been reported for the multicomponent synthesis of piperidines. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|---|

| Three-Component Reaction | Aromatic Aldehyde, Amine, Acetoacetic Ester | ZrOCl2·8H2O or TBATB | Highly Functionalized Piperidine | One-pot synthesis. taylorfrancis.com |

| Pseudo Five-Component Reaction | Aromatic Aldehyde, Aniline, Alkyl Acetoacetate | [TMBSED][OMs]2 | Substituted Piperidine | Good yields and easy work-up. researchgate.net |

| Biocatalytic MCR | Benzaldehyde, Aniline, Acetoacetate Ester | Immobilized CALB | Piperidine Derivative | Reusable catalyst, good yields. rsc.org |

The development of stereoselective methods for the synthesis of piperidines is crucial for the preparation of chiral drug candidates. nih.govrsc.org Gold-catalyzed cyclization of N-homopropargyl amides can lead to a one-pot synthesis of piperidin-4-ols with excellent diastereoselectivities. nih.gov This modular {[2+3]+1} annulation approach allows for enantioselective synthesis starting from chiral sulfinyl imines. nih.gov

Another stereoselective strategy involves a three-component vinylogous Mannich-type reaction inspired by the biosynthesis of piperidine alkaloids. rsc.org This method utilizes a functionalized dienolate to react with an aldehyde and an amine, leading to a chiral dihydropyridinone intermediate that can be further elaborated into various chiral piperidine compounds. rsc.org

| Stereoselective Method | Key Transformation | Starting Materials | Product Feature | Reference |

|---|---|---|---|---|

| Gold-Catalyzed Cyclization | Sequential cyclization, reduction, and Ferrier rearrangement | Imines, Propargyl Grignard, Carboxylic Acids | Enantiomerically enriched piperidin-4-ols | nih.gov |

| Vinylogous Mannich-Type Reaction | Three-component reaction | Functionalized Dienolate, Aldehyde, Amine | Chiral dihydropyridinone intermediate | rsc.org |

Hydrogenation and Reduction of Pyridine Derivatives Leading to Piperidines

The hydrogenation or reduction of readily available pyridine derivatives is one of the most common and direct methods for the synthesis of the piperidine core. nih.govresearchgate.netresearchgate.net

Catalytic hydrogenation using transition metal catalysts is a powerful technique for this transformation. asianpubs.orgabo.fiacs.org A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, have been employed. asianpubs.org For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, can be used for the hydrogenation of substituted pyridines under 50 to 70 bar of hydrogen pressure in glacial acetic acid at room temperature. asianpubs.org Bimetallic catalysts can also exhibit high activity and selectivity for pyridine hydrogenation under mild conditions. abo.fi Iridium(III) complexes have been shown to catalyze the ionic hydrogenation of pyridines, tolerating a wide range of functional groups. chemrxiv.org

Electrocatalytic hydrogenation of pyridines offers an alternative approach that can be performed at ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas. researchgate.netacs.org This method can achieve high current efficiency and yield for the conversion of pyridine to piperidine. acs.org

Reduction of pyridinium (B92312) salts with reducing agents like sodium borohydride (B1222165) (NaBH4) provides another route to piperidine derivatives, often yielding 1,2,5,6-tetrahydropyridines regioselectively. tandfonline.com The full reduction to piperidines can also be achieved through hydrogenation. tandfonline.com Additionally, pyridine can be reduced to piperidine using samarium diiodide in the presence of water at room temperature. clockss.org

| Reduction Method | Catalyst/Reagent | Substrate | Conditions | Product | Key Features |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | PtO2 (Adams' catalyst) | Substituted Pyridines | 50-70 bar H2, Glacial Acetic Acid, RT | Piperidine Derivatives | Mild reducing catalyst. asianpubs.org |

| Ionic Hydrogenation | Iridium(III) Complex | Functionalized Pyridines | 50 bar H2, TFA, Methanol (B129727), RT | Functionalized Piperidines | High chemoselectivity. chemrxiv.org |

| Electrocatalytic Hydrogenation | Carbon-supported Rhodium | Pyridine | Ambient Temperature and Pressure | Piperidine | High energy efficiency. researchgate.netacs.org |

| Chemical Reduction | NaBH4 | Pyridinium Salts | Methanol | 1,2,5,6-Tetrahydropyridines | Regioselective reduction. tandfonline.com |

| Chemical Reduction | Samarium Diiodide / H2O | Pyridine | THF, RT | Piperidine | Rapid reduction in excellent yield. clockss.org |

Catalytic Hydrogenation Methods

Catalytic hydrogenation of pyridine precursors is a fundamental and widely used method for the synthesis of piperidine rings. This approach typically involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. Various transition metals have been shown to be effective for this transformation.

The choice of catalyst can significantly influence the efficiency and selectivity of the hydrogenation. Common catalysts include:

Rhodium (Rh): Rhodium-based catalysts are highly effective for the hydrogenation of pyridinium salts. For instance, the rhodium complex dimer, [Cp*RhCl2]2, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of pyridinium salts to yield piperidines under mild conditions. beilstein-journals.org

Palladium (Pd): Palladium on carbon (Pd/C) is a versatile and commonly used catalyst for the hydrogenation of pyridines.

Platinum (Pt): Platinum oxide (PtO2), also known as Adams' catalyst, is another effective catalyst for pyridine reduction.

Cobalt (Co): Cobalt-based nanocatalysts have been explored for the hydrogenation of pyridine derivatives.

Ruthenium (Ru): Ruthenium catalysts are also employed for the hydrogenation of pyridines.

Nickel (Ni): Raney Nickel is a cost-effective and widely used catalyst for the hydrogenation of various nitrogen-containing heterocycles, including pyridines.

The general reaction for the catalytic hydrogenation of a pyridine to a piperidine is as follows:

In this reaction, a pyridine derivative is treated with hydrogen gas (H2) in the presence of a metal catalyst to yield the corresponding piperidine.

The reaction conditions, such as temperature, pressure, and solvent, are crucial and are optimized based on the specific substrate and catalyst used.

Asymmetric Hydrogenation Techniques

The synthesis of chiral piperidines is of great importance in medicinal chemistry. Asymmetric hydrogenation provides a direct route to enantiomerically enriched piperidine derivatives from prochiral precursors like pyridinium salts. This is typically achieved using a chiral catalyst, which is often a transition metal complex with a chiral ligand.

Ruthenium and Iridium complexes with chiral phosphine (B1218219) ligands are commonly used for the asymmetric hydrogenation of N-Boc-indoles and other heterocyclic compounds. nih.gov The development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor involved an enzymatic transamination with concurrent dynamic kinetic resolution of a 4-piperidone (B1582916) to establish two stereogenic centers in a single step, affording the desired amine with high diastereomeric and enantiomeric excess. google.com

A general scheme for the asymmetric hydrogenation of a substituted pyridine is shown below:

Here, a substituted pyridine is hydrogenated using a chiral catalyst to produce a specific enantiomer of the corresponding piperidine.

Chemoselective Reduction Strategies

In molecules with multiple reducible functional groups, chemoselective reduction of the pyridine ring without affecting other sensitive groups is a significant challenge. The choice of catalyst and reaction conditions is critical to achieving the desired selectivity.

For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts has been shown to be highly chemoselective, allowing for the reduction of the pyridine ring in the presence of other reducible functional groups. beilstein-journals.org The reaction conditions can be tuned to favor the formation of either the fully saturated piperidine or the partially reduced 1,2,3,6-tetrahydropyridine. beilstein-journals.org

Rearrangement and Transformation Reactions Yielding Piperidine Skeletons

While less common than hydrogenation, rearrangement and transformation reactions can also be employed to construct the piperidine skeleton. These methods often involve the expansion or contraction of other heterocyclic rings or acyclic precursors.

Novel One-Pot Synthetic Procedures for Piperidine Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot procedures for the synthesis of functionalized piperidines have been developed.

One such method involves a four-component condensation reaction to produce highly substituted piperid-4-ones. nih.gov Another approach is a facile tandem protocol to construct piperidines and pyrrolidines from halogenated amides, which integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a one-pot reaction. mdpi.com

Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group onto the piperidine scaffold is a key step in the synthesis of this compound. This can be achieved either by constructing the cyclopropyl ring on a pre-existing piperidine derivative or by building the piperidine ring from a cyclopropyl-containing precursor.

Cyclopropanation Reactions in Complex Molecule Synthesis

Cyclopropanation reactions are a fundamental tool for the formation of three-membered rings. Several named reactions are commonly used for this purpose.

Simmons-Smith Reaction: This reaction involves the use of an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane (B1198618). wikipedia.orgorganic-chemistry.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org A key precursor for the synthesis of this compound via this method would be a 4-methylenepiperidine (B3104435) derivative.

The Simmons-Smith reaction of a 4-methylenepiperidine derivative would yield a spirocyclic cyclopropylpiperidine.

Kulinkovich Reaction: The Kulinkovich reaction allows for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction could be a powerful tool for the direct synthesis of this compound from a piperidine-4-carboxylic acid ester. The reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org

The Kulinkovich reaction on a piperidine-4-carboxylic acid ester could directly yield this compound.

Strategies for Selective Cyclopropyl Group Incorporation onto Piperidine Rings

The introduction of a cyclopropyl group onto a piperidine ring can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. One common approach involves constructing the cyclopropyl ring before the assembly of the piperidine ring itself. For instance, a functionalized cyclopropane derivative can be synthesized from commercially available starting materials like ethyl cyanoacetate (B8463686) and 1,2-dibromoethane. beilstein-journals.org This pre-formed cyclopropyl unit, containing appropriate functional groups, can then undergo subsequent reactions, such as Michael addition and N-protection, to build the piperidine ring around it. beilstein-journals.org

Another strategy involves the direct cyclopropanation of a pre-existing piperidine derivative. This can be more challenging due to the potential for side reactions and the need for selective functionalization of the piperidine core. Advanced methods, such as intramolecular radical cyclization of 1,6-enynes, can lead to the formation of complex polycyclic systems where a cyclopropane ring is cleaved to form the six-membered piperidine ring. nih.gov

The table below summarizes key strategic approaches for cyclopropyl group incorporation.

| Strategy | Description | Key Reactions | Advantages | Reference |

| Pre-assembly of Cyclopropyl Ring | The cyclopropyl moiety is synthesized first and then used as a building block for the piperidine ring. | C-C bond formation, Michael addition, N-protection, Dieckmann condensation. | Utilizes conventional and simple reaction methods. beilstein-journals.org | beilstein-journals.org |

| Intramolecular Radical Cyclization | A complex cascade reaction involving cyclization and ring cleavage to form the piperidine structure. | Radical initiation (e.g., with triethylborane), 5-exo-dig and 3-exo-trig cyclizations. | Access to polysubstituted piperidines. | nih.gov |

Stereocontrolled Cyclopropyl Unit Formation

Achieving stereocontrol during the formation of the cyclopropyl unit or its attachment to the piperidine ring is critical for synthesizing specific stereoisomers, which often exhibit different pharmacological profiles. Stereocontrolled synthesis can be achieved by employing chiral auxiliaries, asymmetric catalysts, or by starting from enantiomerically pure precursors.

For piperidine-fused systems, stereocontrol can be exerted during cyclization reactions. For example, cascade approaches using lactam-tethered alkenols can lead to the regioselective and stereocontrolled synthesis of fused heterocyclic systems. rsc.org Methods such as regioselective 6-endo-trig bromoetherification or transition metal-catalyzed alkoxylation can yield products with high diastereoselectivity. rsc.org While not directly forming a simple cyclopropyl substituent, these principles of controlling stereochemistry in cyclic systems are applicable to the synthesis of complex piperidine derivatives.

Hydroxyl Group Introduction and Manipulation

The tertiary alcohol at the 4-position is a key feature of this compound. Its introduction is typically achieved in the later stages of the synthesis, often via oxidation of a C-H bond or, more commonly, by reduction of a ketone precursor.

Direct hydroxylation of an N-substituted piperidine at the 4-position presents a significant challenge due to the relative inertness of the C-H bonds. However, biocatalytic methods offer a promising route. Enzymatic hydroxylation, using specific microorganisms or their isolated enzymes, can achieve regioselective insertion of an oxygen atom. wipo.int For example, bacteria from the genera Sphingomonas and Pseudomonas, which are capable of degrading alkanes, can be used as biocatalysts to hydroxylate N-substituted piperidines. wipo.int This method provides a green chemistry approach to installing the hydroxyl group with high selectivity.

The most prevalent and reliable method for introducing the 4-hydroxyl group is the selective reduction of a corresponding 4-piperidone precursor. dtic.mil 4-Piperidones are versatile intermediates in the synthesis of many piperidine-containing compounds. dtic.milgoogleapis.comnih.gov The reduction of the ketone functionality to a secondary or tertiary alcohol can be accomplished using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome if the carbon atom is prochiral.

Common reducing agents used for this transformation are summarized in the table below.

| Reducing Agent | Typical Reaction Conditions | Notes | Reference |

| Sodium borohydride (NaBH₄) | Alcoholic solvents (e.g., methanol, ethanol) at room temperature. | A mild and selective reagent, commonly used for its ease of handling. | dtic.mil |

| Lithium aluminium hydride (LiAlH₄) | Anhydrous ethereal solvents (e.g., diethyl ether, THF). | A powerful reducing agent, capable of reducing other functional groups if present. Requires careful handling. | dtic.mil |

| Catalytic Hydrogenation | Hydrogen gas with a metal catalyst (e.g., Raney Nickel, Platinum). | Can also reduce other unsaturated groups in the molecule. | google.com |

For the synthesis of this compound, the precursor would be a piperidone with a cyclopropyl group already attached at the 4-position. The addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to a 4-piperidone is the standard method for creating a tertiary alcohol, such as in the target molecule. However, the provided outline focuses on reduction, which typically yields secondary alcohols from unsubstituted piperidones. To create the tertiary alcohol of this compound, one would typically start with a 4-piperidone and add a cyclopropyl organometallic reagent.

Preparation of Advanced Intermediates for this compound Synthesis

1-Cyclopropyl-4-piperidone is a crucial advanced intermediate where the cyclopropyl group is attached to the piperidine nitrogen. synblock.comscbt.com This intermediate serves as a versatile scaffold for further modifications at the 4-position. The synthesis of N-substituted 4-piperidones is often accomplished via a Dieckmann condensation approach. dtic.mil This involves the addition of a primary amine (in this case, cyclopropylamine) to two equivalents of an acrylic ester, followed by intramolecular cyclization, hydrolysis, and decarboxylation to yield the desired 4-piperidone. dtic.mil

Precursors with Protected Amine or Hydroxyl Functionalities

The synthesis of this compound often necessitates the use of protecting groups for the piperidine nitrogen to prevent unwanted side reactions and to control reactivity. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the piperidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.

A primary route to N-protected this compound precursors commences with the commercially available N-Boc-4-piperidone. This ketone undergoes a nucleophilic addition reaction with a cyclopropyl organometallic reagent, typically cyclopropylmagnesium bromide. This Grignard reaction directly installs the cyclopropyl group at the 4-position, yielding N-Boc-4-cyclopropylpiperidin-4-ol. The reaction is generally performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity and maximize yield.

While direct protection of the hydroxyl group in this compound is a viable strategy, it is often more efficient to introduce the protecting group at an earlier stage. For instance, a precursor like 4-hydroxypiperidine (B117109) can be N-protected with a Boc group, and subsequently, the hydroxyl group can be protected with a suitable group like a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl (B1604629) ether. This doubly protected intermediate can then be further manipulated. However, for the direct synthesis of this compound, the protection of the hydroxyl group is typically not required as the key bond formation involves the addition to a ketone.

The following table outlines a typical reaction for the synthesis of an N-Boc protected precursor:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| N-Boc-4-piperidone | Cyclopropylmagnesium bromide | Anhydrous THF, 0 °C to rt | 1-Boc-4-cyclopropylpiperidin-4-ol |

Chiral Pool Synthesis and Asymmetric Induction in Precursor Preparation

The development of stereoselective methods for the synthesis of this compound precursors is of significant interest, as the stereochemistry at the C4 position can be crucial for the biological activity of its derivatives.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry. For the synthesis of chiral this compound precursors, one could envision starting from a chiral piperidine derivative sourced from the chiral pool, such as a derivative of pipecolic acid. However, this approach is often less direct for accessing the specific substitution pattern of this compound.

Asymmetric Induction: A more common strategy involves the use of asymmetric reactions to create the chiral center at the 4-position. This can be achieved through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the piperidine ring to direct the stereoselective addition of the cyclopropyl group to the ketone. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Catalytic Asymmetric Addition: The use of a chiral catalyst to promote the enantioselective addition of a cyclopropyl nucleophile to N-Boc-4-piperidone is a highly attractive and atom-economical approach. Chiral ligands complexed to a metal center can create a chiral environment that favors the formation of one enantiomer over the other. Research in the asymmetric addition of organometallic reagents to ketones is an active area, and various chiral ligands and metal catalysts have been developed for similar transformations.

Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative for creating chiral centers. Ketoreductases, for example, can be used for the enantioselective reduction of a precursor ketone, although this would not directly install the cyclopropyl group. A more relevant enzymatic approach could involve a resolution of a racemic mixture of this compound or its precursor.

Detailed research findings on the specific application of these asymmetric methods to the synthesis of this compound are still emerging. However, the principles of asymmetric synthesis provide a clear roadmap for achieving enantiomerically pure or enriched precursors.

The following table summarizes conceptual asymmetric approaches:

| Asymmetric Strategy | Description |

| Chiral Auxiliary | A removable chiral group attached to the piperidine ring directs the facial attack of the cyclopropyl nucleophile. |

| Catalytic Asymmetric Addition | A chiral catalyst (e.g., a metal-ligand complex) promotes the enantioselective addition of the cyclopropyl group to the ketone. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture of the precursor or the final product, allowing for their separation. |

Spectroscopic and Analytical Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of organic molecules like 4-Cyclopropylpiperidin-4-OL. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.

1D NMR Techniques (¹H, ¹³C NMR) for Structural Elucidation

One-dimensional (1D) NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the first line of investigation for determining the basic structure of this compound.

¹H NMR Spectroscopy: This technique provides information about the different types of protons and their chemical environments. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the cyclopropyl (B3062369) group, and the hydroxyl group. The chemical shifts (δ) of these protons are influenced by the electron density around them. For instance, protons adjacent to the nitrogen atom and the hydroxyl group would likely appear at a lower field (higher ppm value) compared to the protons of the cyclopropyl ring. The integration of the peaks corresponds to the number of protons of each type, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal the number of neighboring protons, which helps in piecing together the molecular structure.

¹³C NMR Spectroscopy: This method provides information on the carbon framework of the molecule. cognitoedu.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. cognitoedu.org The number of peaks directly indicates the number of non-equivalent carbon environments. cognitoedu.org The chemical shifts of the carbon signals provide clues about their hybridization and the functional groups they are attached to. cognitoedu.org For example, the carbon atom bonded to the hydroxyl group (C-4) would resonate at a significantly different chemical shift compared to the other carbons in the piperidine and cyclopropyl rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | ~0.8 - 1.2 | ~10 - 20 |

| Cyclopropyl CH₂ | ~0.2 - 0.6 | ~0 - 5 |

| Piperidine CH₂ (C2, C6) | ~2.5 - 3.0 | ~45 - 55 |

| Piperidine CH₂ (C3, C5) | ~1.5 - 2.0 | ~30 - 40 |

| Piperidine C4-OH | ~4.0 - 5.0 (variable) | ~65 - 75 |

| Piperidine NH | ~1.5 - 3.0 (variable) | N/A |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide more detailed information by showing correlations between different nuclei, which is crucial for unambiguously assigning the structure and determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org Cross-peaks in a COSY spectrum connect the signals of adjacent protons, allowing for the tracing of proton-proton connectivity networks within the molecule. magritek.com This is instrumental in confirming the sequence of protons in the piperidine and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct map of C-H one-bond connectivities. columbia.edu This is a highly sensitive technique that helps in assigning the carbon signals based on the already assigned proton signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. sdsu.edu For this compound, HMBC can show correlations between the cyclopropyl protons and the C-4 of the piperidine ring, confirming their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY reveals through-space correlations between protons that are in close proximity to each other, typically within 5 Å. nanalysis.com This is a powerful tool for determining the stereochemistry and conformation of the molecule. libretexts.org For example, NOESY can help to determine the relative orientation of the cyclopropyl group with respect to the piperidine ring.

Solid-State NMR Applications for Polymorphs and Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is used to study the compound in its solid, crystalline form. fsu.edubruker.com This is particularly important for identifying and characterizing different polymorphs, which are different crystalline forms of the same compound. rsc.org Polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle differences in the chemical shifts and line shapes of the NMR signals, which are influenced by the local environment and packing in the crystal lattice. fsu.edubruker.com Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are commonly employed to obtain high-resolution spectra of solid samples. bruker.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. studymind.co.uk The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds. megalecture.com The resulting IR spectrum shows absorption bands characteristic of specific functional groups.

Key Expected IR Absorptions for this compound:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicating hydrogen bonding. libretexts.org

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region can indicate the secondary amine (-NH) in the piperidine ring.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching of C-H bonds in the piperidine and cyclopropyl groups. libretexts.org The C-H stretches of the cyclopropyl ring may appear at slightly higher wavenumbers (around 3100-3000 cm⁻¹) due to the ring strain. libretexts.org

C-O Stretch: A strong absorption band typically in the 1050-1260 cm⁻¹ region corresponds to the stretching of the C-O bond of the tertiary alcohol.

Interactive Data Table: Characteristic FTIR Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Amine | N-H stretch | 3300 - 3500 | Moderate |

| Alkane (Piperidine) | C-H stretch | 2850 - 2960 | Strong |

| Alkane (Cyclopropyl) | C-H stretch | 3000 - 3100 | Medium |

| Alcohol | C-O stretch | 1050 - 1260 | Strong |

Attenuated Total Reflectance (ATR-IR) Spectroscopy for Sample Analysis

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. rsc.org Instead of passing the infrared beam directly through the sample, ATR-IR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with the sample. An IR beam is directed into a crystal with a high refractive index, and the beam reflects internally. An evanescent wave penetrates a small distance into the sample placed in contact with the crystal. The detector measures the attenuated IR beam. This technique requires minimal sample preparation and is ideal for obtaining high-quality spectra of this compound in its solid form.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable in chemical research for determining molecular weights, elucidating chemical structures, and quantifying compounds. nih.govresearchgate.net The process generally involves ionizing the chemical compound to generate charged molecules or fragments and then separating and detecting these ions based on their m/z ratio. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a molecule. researchgate.netmeasurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. bioanalysis-zone.com This high accuracy allows for the calculation of an exact mass, which can be used to deduce a unique molecular formula. measurlabs.comchemrxiv.org This capability is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from isomers or other compounds with the same nominal mass. bioanalysis-zone.com Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve high resolution. researchgate.net

For this compound (Molecular Formula: C₈H₁₅NO), the exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm, to confirm its composition.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₅NO |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass for [C₈H₁₆NO]⁺ | 142.12264 |

| Typical Found Mass | ~142.1226 (within experimental error) |

Tandem Mass Spectrometry, also known as MS/MS, is a technique where two or more mass analyzers are coupled together to investigate the structure of ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, ions of a specific m/z ratio (precursor ions) are selected in the first mass analyzer, fragmented, and then the resulting fragment ions (product ions) are analyzed by the second mass analyzer. nih.govnationalmaglab.org This fragmentation process, often achieved through collision-induced dissociation (CID), provides detailed structural information by revealing the molecule's constituent parts. wikipedia.orgchemrxiv.org

For this compound, the protonated molecule [M+H]⁺ at m/z 142.12 would be selected as the precursor ion. Its fragmentation pattern would likely involve the loss of stable neutral molecules such as water (H₂O) from the hydroxyl group or cleavage of the cyclopropyl or piperidine rings. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms. chemrxiv.org

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺ This table presents plausible fragmentation pathways based on general chemical principles.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 142.12 | Loss of Water | 124.11 | H₂O (18.01) |

| 142.12 | Cleavage of Cyclopropyl group | 100.08 | C₃H₄ (40.03) |

| 124.11 | Ring Cleavage | Various | Various |

The coupling of chromatographic separation techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is a cornerstone of modern chemical analysis. bu.edunih.gov These hyphenated techniques allow for the separation of complex mixtures, followed by the identification and quantification of the individual components. nih.govspectroscopyonline.com In academic research involving the synthesis of this compound, LC-MS is particularly valuable for monitoring reaction progress, assessing the purity of the final product, and identifying any byproducts or unreacted starting materials. nih.gov

Given the polarity of the alcohol and amine functional groups in this compound, LC-MS using a reversed-phase column is a suitable method for its analysis. chromatographyonline.com GC-MS could also be employed, potentially after derivatization of the polar functional groups to increase volatility. mdpi.comutas.edu.au The choice of method depends on the sample matrix and the specific analytical goal. bu.edu

Table 4: Typical Parameters for LC-MS Analysis of this compound

| Parameter | Description |

| Liquid Chromatography (LC) | |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Acetate |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Gradient | Gradient elution, e.g., 5% to 95% B over 10 minutes |

| Mass Spectrometry (MS) | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |

| Capillary Voltage | 3-5 kV |

| Desolvation Temperature | 250 - 400 °C |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. bspublications.net The absorption of this radiation corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.ukhnue.edu.vn This technique is most effective for analyzing molecules containing chromophores, which are functional groups with valence electrons of low excitation energy, typically involving π-electrons in conjugated systems. shu.ac.ukubbcluj.ro

A chromophore is a part of a molecule responsible for its color by absorbing light in the visible region, or more broadly, any group that absorbs light in the UV-Vis range. ubbcluj.rotaylorandfrancis.com The absorption arises from electronic transitions, such as π → π* and n → π* transitions, which require unsaturated groups (e.g., C=C, C=O, aromatic rings). shu.ac.uk

The chemical structure of this compound consists entirely of saturated aliphatic rings and single bonds. It lacks any conjugated π-systems or traditional chromophores. shu.ac.ukhnue.edu.vn The only valence electrons not in σ-bonds are the non-bonding (n) electrons on the nitrogen and oxygen atoms. Therefore, the only possible electronic transitions are σ → σ* and n → σ*. shu.ac.uk These transitions are very high in energy and result in absorption in the far-UV region (typically below 200 nm). hnue.edu.vn This wavelength range is often inaccessible with standard laboratory UV-Vis spectrophotometers due to absorption by common solvents and atmospheric oxygen. Consequently, a UV-Vis spectrum of a pure sample of this compound in a typical solvent like methanol or water would likely show no significant absorbance peaks in the standard 200-800 nm range.

Table 5: Electronic Transition Analysis for this compound

| Functional Group | Available Electrons | Possible Transitions | Expected Absorption Region (λmax) | UV-Vis Activity (200-800 nm) |

| C-C, C-H (Alkanes) | σ | σ → σ | < 150 nm | No |

| C-O (Alcohol) | n, σ | n → σ | 150 - 200 nm | No |

| C-N (Amine) | n, σ | n → σ* | 175 - 200 nm | No |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. uni.lumdpi.com When a crystal is irradiated with X-rays, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interference. mdpi.com The analysis of this pattern allows for the determination of the electron density distribution within the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be derived. uni.lu For a compound such as this compound, XRD is indispensable for confirming its molecular structure and understanding its solid-state properties.

Single-crystal X-ray diffraction (SC-XRD) is considered the gold standard for determining the precise three-dimensional structure of a molecule. idrblab.net This technique requires a high-quality single crystal of the compound. The resulting data provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for the conformational analysis of the piperidine ring and the cyclopropyl substituent in this compound.

Absolute Configuration: For chiral molecules, SC-XRD can be used to determine the absolute configuration of stereogenic centers. datacc.org This is achieved by analyzing the anomalous scattering effects of the atoms, which can distinguish between a molecule and its non-superimposable mirror image (enantiomer). vulcanchem.com The determination of the absolute configuration is critical for understanding the stereospecific interactions of a molecule in biological systems.

Conformational Analysis: The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. SC-XRD data would definitively confirm this and provide precise torsional angles, revealing the exact orientation of the cyclopropyl and hydroxyl groups (axial or equatorial). drugdiscoverytoday.com This information is vital for structure-activity relationship studies.

Despite the power of this technique, a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific single-crystal X-ray diffraction data for this compound. Therefore, no experimental data tables on its absolute configuration or specific conformational parameters can be presented at this time.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. queensu.ca Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are of paramount importance in the pharmaceutical industry. mdpi.com

Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms. chemscene.comresearchgate.net In PXRD, a sample comprising a large number of tiny, randomly oriented crystals (a powder) is analyzed. researchgate.net Each polymorphic form will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure.

The study of polymorphism for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD to identify any different crystalline forms.

As with single-crystal data, no published powder X-ray diffraction studies specifically investigating the polymorphism of this compound were found in the public domain. Consequently, no data tables of diffraction peaks for different polymorphs of this compound can be provided.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of the electronic structure of molecules. These calculations are fundamental to predicting molecular geometry, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT studies on piperidine (B6355638) derivatives focus on understanding their structural features and thermodynamic stability. ekb.egchemjournal.kz These calculations can determine key parameters that govern the molecule's reactivity.

Key electronic properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ekb.egchemjournal.kz

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents.

Atomic Charges: Calculations of atomic charges, such as those derived from Mulliken population analysis, provide insight into the distribution of electrons among the atoms and can help identify reactive sites. ekb.eg

The presence of the cyclopropyl (B3062369) group introduces significant electronic features. The C-C bonds in the cyclopropyl ring have enhanced π-character due to ring strain, which can influence the electronic properties of the entire molecule. acs.orgscientificupdate.com DFT calculations are well-suited to model these effects and their impact on the reactivity of the adjacent piperidine ring and hydroxyl group. nih.gov

| Property | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 0.5 to 2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. chemjournal.kz | 6.5 to 9.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. ekb.eg | 1.5 to 3.0 D |

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide highly accurate calculations without reliance on empirical parameters. osi.lv These methods are computationally more demanding than DFT but are often used as benchmarks or for systems where DFT may not be sufficiently accurate.

For piperidine-related structures, ab initio methods have been used to:

Validate Geometries: High-level ab initio calculations can provide benchmark geometric parameters (bond lengths, angles) against which results from other methods or experiments are compared. osi.lv

Study Reaction Mechanisms: Methods like G3B3 and G3(MP2)-RAD have been employed to investigate complex reaction pathways, such as hydrogen migration in piperidine radicals, providing precise energy barriers and reaction enthalpies. acs.org

Calculate Spectroscopic Properties: Accurate prediction of vibrational frequencies or NMR chemical shifts often requires the high accuracy of ab initio approaches.

While a full ab initio study on a molecule the size of 4-Cyclopropylpiperidin-4-OL can be intensive, these methods are invaluable for studying specific aspects, such as the rotational barrier of the cyclopropyl group or the proton affinity of the nitrogen atom, with high confidence.

The conformational flexibility of the piperidine ring is a defining characteristic of its structure. Computational methods are essential for exploring the potential energy surface (or energy landscape) that maps the energy of the molecule as a function of its geometry. nih.gov

For this compound, the primary conformational equilibrium involves the chair form of the piperidine ring. The key question is the preference of the cyclopropyl and hydroxyl groups for axial versus equatorial positions.

Axial vs. Equatorial Preference: Computational modeling can precisely calculate the relative free energies of different conformers. nih.gov For 4-substituted piperidines, the relative energies are often similar to analogous cyclohexane (B81311) systems, with bulky groups favoring the equatorial position to minimize steric hindrance. nih.gov

Energy Barriers: Theoretical calculations can determine the energy barriers for ring inversion, the process by which one chair conformation converts to another.

Influence of Protonation: The conformational preference can change significantly upon protonation of the piperidine nitrogen. For substituents with polar groups, protonation often stabilizes the axial conformer due to favorable electrostatic interactions. nih.gov

The energy landscape of a molecule describes its stable conformations (local minima) and the transition states that connect them. nih.govcore.ac.uk Mapping this landscape is crucial for understanding the molecule's dynamic behavior and how it might fit into a receptor binding site.

| Substituent (R) at C4 | Favored Conformer (Free Base) | ΔG° (Axial - Equatorial) (kcal/mol) | Favored Conformer (Protonated Salt) | Comment |

|---|---|---|---|---|

| -OH | Equatorial | ~0.6 | Axial | Preference reverses upon protonation due to electrostatic stabilization. nih.gov |

| -CH3 | Equatorial | ~1.7 | Equatorial | Steric effects dominate; no change on protonation. nih.gov |

| -Phenyl | Equatorial | ~2.9 | Equatorial | Strong steric preference for the equatorial position. nih.gov |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, it is often too computationally expensive for studying the dynamics of larger systems or molecules in solution over meaningful timescales. Molecular modeling and dynamics simulations, which use classical mechanics, are employed for these investigations.

Molecular Mechanics (MM) treats molecules as a collection of atoms held together by springs, representing chemical bonds. mdpi.com The potential energy of the system is calculated using a "force field," which is a set of equations and associated parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). schrodinger.comchemrxiv.org

The accuracy of any MM calculation or simulation is entirely dependent on the quality of the force field. rsc.orgarxiv.org

Force Field Parametrization: Parameters for force fields (like AMBER, OPLS, CHARMM, and GAFF) are derived from a combination of high-level quantum chemical calculations and experimental data. Developing accurate parameters for unique structural motifs, such as the strained cyclopropyl ring attached to a piperidine, is a critical challenge.

Application: MM is used for rapid energy minimization of molecular structures and is the engine behind molecular dynamics simulations. mdpi.com For this compound, MM calculations can quickly predict the lowest-energy conformation.

| Energy Term | Description | Mathematical Form (Typical) |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | E = kb(r - r0)² |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | E = kθ(θ - θ0)² |

| Torsional (Dihedral) | Energy associated with rotation around a bond, describing steric barriers. | E = Σ Vn[1 + cos(nφ - γ)] |

| Van der Waals | Short-range repulsive and long-range attractive forces between non-bonded atoms. | Lennard-Jones Potential |

| Electrostatic | Coulombic interaction between atoms based on their partial charges. | Coulomb's Law |

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then solve Newton's equations of motion to simulate the movement of atoms and the evolution of the molecular system over time. nih.gov This provides a "movie" of molecular motion, offering powerful insights into dynamic processes.

For this compound, MD simulations can be used to:

Explore Conformational Space: MD can reveal the accessible conformations of the molecule at a given temperature, including the dynamics of piperidine ring-flipping and the rotation of the cyclopropyl and hydroxyl groups. mdpi.com

Study Solvation: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the molecule interacts with its environment. This is critical for understanding solubility and the structure of the solvation shell around the polar -OH and -NH groups and the nonpolar cyclopropyl group. nih.gov

MD simulations bridge the gap between static molecular structures and the dynamic reality of molecular behavior in a biological or chemical environment. mdpi.com

| Category | Parameter/Output | Description |

|---|---|---|

| Input Parameters | Force Field | The set of parameters (e.g., AMBER, OPLS) used to calculate interatomic forces. |

| Solvent Model | Representation of the solvent (e.g., explicit water model like TIP3P). | |

| Temperature & Pressure | Thermodynamic conditions of the simulation (e.g., 300 K, 1 atm). | |

| Simulation Time | The duration of the simulation (e.g., 100 nanoseconds). | |

| Primary Outputs | Trajectory | A file containing the positions, velocities, and energies of all atoms at regular time intervals. |

| RMSD | Root-Mean-Square Deviation; measures the average change in atomic positions over time, indicating structural stability. | |

| Radius of Gyration (Rg) | A measure of the molecule's compactness, used to monitor conformational changes. researchgate.net |

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For piperidine-containing compounds, docking studies have been pivotal in elucidating interactions with a wide range of biological targets.

The piperidine ring often serves as a central scaffold that correctly orients functional groups for optimal interaction with the active site of a protein. The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with acidic amino acid residues like aspartate (Asp) and glutamate (B1630785) (Glu).

Similarly, in the context of pancreatic lipase (B570770) inhibitors, docking studies have shown that piperidine derivatives can establish hydrogen bond networks with residues like Gly76, Phe77, and His151 within the enzyme's active site, which is critical for their inhibitory activity. mdpi.comscilit.comresearchgate.net These computational models demonstrate that the piperidine moiety is a critical structural element for activity, anchoring the ligand and positioning other substituents to engage in further stabilizing interactions. nih.gov

| Piperidine Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Phenylpiperidine Analogs | Sigma-1 Receptor (σ1R) | Glu172, Asp126 | Ionic Interaction (Salt Bridge) |

| Substituted Piperidines | Pancreatic Lipase | Gly76, Phe77, Asp79, His151 | Hydrogen Bonding |

| Piperidine-based Ligands | Histamine H3 Receptor (H3R) | Asp114, Tyr115 | Hydrogen Bonding, Ionic Interaction |

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods are indispensable for predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Density Functional Theory (DFT) has become the standard method for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J) with high accuracy. acs.org The process typically involves optimizing the molecule's geometry and then calculating the nuclear shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO). nih.gov

For heterocyclic compounds like piperidines, DFT calculations can accurately predict ¹H and ¹³C chemical shifts. nih.gov Different combinations of functionals (e.g., B3LYP, PBE0, ωB97XD) and basis sets (e.g., 6-311+G(2d,p)) are employed to achieve a balance between computational cost and accuracy. mdpi.comruc.dk The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org These predictions are invaluable for assigning complex spectra, distinguishing between isomers, and confirming molecular conformations in solution. nih.gov

| Computational Method | Basis Set | Typical Mean Absolute Error (¹³C) | Typical Mean Absolute Error (¹H) |

| DFT (B3LYP) | 6-311+G(2d,p) | 1.5 - 2.5 ppm | 0.1 - 0.2 ppm |

| DFT (mPW1PW91) | 6-31+G** | ~2.0 ppm | ~0.15 ppm |

| DFT (PBE0) | 6-311G(2d,2p) | 1.8 - 3.0 ppm | 0.1 - 0.25 ppm |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations are crucial for assigning the observed spectral bands to specific molecular motions. arxiv.orgcore.ac.uk Harmonic vibrational frequencies are calculated using DFT methods, often with functionals like B3LYP and extended basis sets such as 6-311++G(d,p), to accurately model the potential energy surface near the equilibrium geometry. researchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., 0.961) to improve agreement. nih.gov The simulation not only provides the frequency of each vibrational mode but also its IR intensity and Raman activity. cardiff.ac.uk This information is used to generate a theoretical spectrum that can be directly compared with the experimental one. nih.gov For piperidine derivatives, these calculations help assign bands corresponding to N-H, C-H, O-H, and C-N stretching and bending modes, as well as the complex fingerprint region that includes ring deformations. researchgate.net

| Vibrational Mode (Piperidine-3-carboxylic acid) | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| N-H Stretch | 3433 | 3495 |

| CH₂ Asymmetric Stretch | 2947 | 3015 |

| CH₂ Symmetric Stretch | 2862 | 2933 |

| C=O Asymmetric Stretch (COO⁻) | 1622 | 1630 |

| C-N Stretch | 1101 | 1109 |

Data adapted from a study on a piperidine derivative to illustrate typical correlations. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers profound insights into chemical reactivity and reaction mechanisms, allowing researchers to map the entire energy landscape of a chemical transformation.

Understanding how a molecule like this compound is synthesized or how it reacts involves identifying the sequence of elementary steps that connect reactants to products. Computational methods are used to map this reaction pathway, with a particular focus on locating the transition state (TS)—the highest energy point along the reaction coordinate. The TS structure is a first-order saddle point on the potential energy surface and its geometry reveals the critical arrangement of atoms during bond-breaking and bond-forming events.

For reactions involving piperidines, such as their synthesis via cyclization or their use as nucleophiles, DFT calculations can trace the intrinsic reaction coordinate (IRC) to ensure that a located TS correctly connects the desired reactants and products. acs.org For example, in the piperidine-catalyzed Knoevenagel condensation, calculations have mapped the pathway involving the formation of a carbinolamine intermediate, its dehydration to an iminium ion, and the subsequent C-C bond formation. acs.org Similarly, in nucleophilic aromatic substitution (SNAr) reactions where piperidine acts as the nucleophile, computational studies have characterized the transition states for the formation of the Meisenheimer complex. nih.govstackexchange.com

Once the stationary points (reactants, intermediates, transition states, and products) along a reaction pathway are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile provides the activation energy (the energy difference between the reactant and the transition state), which is the primary determinant of the reaction rate.

| Reaction Type | Computational Method | Key Finding | Activation Energy (ΔG‡) |

| Knoevenagel Condensation (piperidine-catalyzed) | DFT (M06-2X) | Iminium ion formation is the rate-determining step. | 21.8 kcal/mol |

| SNAr (Piperidine + Pyridinium (B92312) ion) | DFT | Deprotonation of the addition intermediate is rate-controlling. | Varies with substrate |

| Intramolecular C-H Amination (to form piperidine) | DFT | Elucidation of Cu(II) intermediate role and TS energies. | ~23 kcal/mol |

Advanced Reactivity Studies and Derivatization of 4 Cyclopropylpiperidin 4 Ol

Reactions at the Piperidine (B6355638) Nitrogen

Quaternization of the Nitrogen Atom

The nitrogen atom of the piperidine ring in 4-Cyclopropylpiperidin-4-OL is a nucleophilic center, readily undergoing quaternization reactions. This transformation, typically achieved through an SN2 reaction with an alkyl halide, converts the secondary amine into a quaternary ammonium (B1175870) salt. The stereochemical outcome of this reaction is of significant interest, as the approach of the alkylating agent can be influenced by the steric hindrance imposed by the adjacent cyclopropyl (B3062369) and hydroxyl groups.

The quaternization process generally involves the reaction of the piperidine with an alkylating agent, such as an alkyl iodide or bromide, often in a polar aprotic solvent like acetonitrile (B52724) or DMF. researchgate.net The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide.

The stereochemistry of N-alkylation in substituted piperidines can be complex, yielding a mixture of diastereomeric products resulting from either axial or equatorial attack of the alkylating agent. researchgate.netnih.gov For this compound, the bulky spiro-cyclopropyl group at the C4 position is expected to exert a significant steric influence on the transition state of the reaction, potentially favoring the approach of the electrophile from the less hindered face of the piperidine ring. The conformation of the piperidine ring (chair, boat, or twist-boat) will also play a crucial role in determining the product ratio. researchgate.net

| Alkylating Agent (R-X) | Product | Potential Stereochemistry |

| Methyl iodide (CH₃I) | 4-Cyclopropyl-1-methylpiperidinium-4-ol iodide | Mixture of diastereomers |

| Ethyl bromide (CH₃CH₂Br) | 4-Cyclopropyl-1-ethylpiperidinium-4-ol bromide | Mixture of diastereomers |

| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | 1-Benzyl-4-cyclopropylpiperidinium-4-ol chloride | Mixture of diastereomers |

Reactions Involving the Cyclopropyl Ring

The cyclopropyl ring is a source of significant ring strain (approximately 28 kcal/mol), which can be harnessed to drive a variety of chemical transformations not typically observed in acyclic or larger ring systems. nih.gov

The high strain energy of the cyclopropane (B1198618) moiety in this compound makes it susceptible to ring-opening reactions under various conditions, leading to the formation of linear or larger cyclic structures.

Radical-Mediated Ring-Opening: The formation of a radical adjacent to the cyclopropyl ring can trigger a rapid ring-opening reaction. For instance, a cyclopropylcarbinyl radical, which could be generated at the C4 position, rearranges to a more stable homoallyl radical. nih.govresearchgate.net Such radical processes can be initiated photochemically, with radical initiators, or via single-electron transfer. researchgate.net Oxidative radical ring-opening of the cyclopropanol (B106826) moiety is also a plausible pathway, potentially initiated by metallic oxidants, leading to functionalized ketone derivatives. beilstein-journals.org

Acid-Catalyzed Ring-Opening: In the presence of strong Brønsted or Lewis acids, the cyclopropyl ring can be protonated or coordinated, facilitating nucleophilic attack and subsequent ring cleavage. acs.org The tertiary alcohol at the C4 position could be eliminated under acidic conditions to form a stabilized tertiary carbocation adjacent to the cyclopropane. This intermediate could then undergo rearrangement and ring-opening to yield unsaturated piperidine derivatives. The course of the reaction is highly dependent on the reaction conditions and the nucleophiles present. nih.gov

| Reaction Type | Initiator / Catalyst | Potential Intermediate | Potential Product(s) |

| Radical | AIBN, hv | Cyclopropylcarbinyl radical | Unsaturated piperidines (e.g., 4-allyl-1,2,3,6-tetrahydropyridine derivatives) |

| Acid-Catalyzed | H₂SO₄, BF₃·OEt₂ | Tertiary carbocation | Ring-expanded products, unsaturated piperidines |

| Oxidative Radical | Ag(II), Mn(III) | Alkoxy radical | γ-Functionalized ketones |

Direct functionalization of the cyclopropyl C-H bonds without ring-opening offers a powerful strategy for elaborating the core structure of this compound.

Borylation: A notable method for direct functionalization is the iridium-catalyzed C-H borylation of cyclopropanes. nih.govberkeley.edu This reaction selectively targets the methylene (B1212753) C-H bonds of the cyclopropyl ring over methine or other alkyl C-H bonds. organic-chemistry.org Using catalysts like [Ir(COD)OMe]₂ in combination with a phenanthroline derivative ligand, a boryl group (e.g., from bis(pinacolato)diboron, B₂pin₂) can be installed onto the cyclopropyl ring with high diastereoselectivity. organic-chemistry.org The resulting cyclopropylboronate esters are exceptionally versatile synthetic intermediates, amenable to a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling, oxidation to alcohols, and amination. nih.gov

Halogenation: The electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to cyclopropanes typically leads to 1,3-dihalogenated, ring-opened products. dalalinstitute.com This proceeds through the formation of a carbocation intermediate after the initial attack by the electrophile. purechemistry.org Selective, non-ring-opening halogenation would likely require radical conditions, for example, using N-bromosuccinimide (NBS) with light initiation.

| Functionalization | Reagents | Catalyst | Product Type |

| Borylation | B₂pin₂ | [Ir(COD)OMe]₂ / 2,9-Me₂phenanthroline | Cyclopropylboronate ester |

| Halogenation (Radical) | NBS, AIBN, hv | - | Bromocyclopropyl derivative |

| Halogenation (Electrophilic) | Br₂, CCl₄ | - | 1,3-Dibromo ring-opened product |

The spirocyclic nature of this compound creates a unique chemical environment at the C4 carbon, the junction between the two rings. Reactions at this junction would involve the cleavage or rearrangement of the spiro center. The presence of a spirocyclopropane can significantly alter the conformational preferences of the piperidine ring, which in turn affects its reactivity. researchgate.net Under strongly acidic or thermal conditions, rearrangements analogous to the vinylcyclopropane-cyclopentene rearrangement could be envisioned, potentially leading to fused bicyclic systems, although this would be a high-energy process. Lewis acid-catalyzed domino ring-opening and annulation strategies, similar to those seen in spiro-aziridine systems, could potentially be applied, using the inherent strain of the cyclopropyl ring to drive the formation of more complex polycyclic scaffolds. nih.gov

Stereoselective Transformations of this compound

The presence of a stereocenter at C4 (the spiro carbon) and the rigid conformational constraints imposed by the cyclopropyl group make this compound an excellent substrate for stereoselective reactions.

Assuming the starting material is either a single enantiomer or a racemic mixture, subsequent reactions can proceed with high levels of stereocontrol.

Directed Reactions: The tertiary hydroxyl group is a powerful directing group for various transformations. For instance, if a double bond were present in the N-alkyl chain, the hydroxyl group could direct diastereoselective epoxidation or cyclopropanation reactions to one face of the alkene. nih.gov This directing effect arises from the formation of a transient complex between the reagent and the hydroxyl group, which delivers the reactive species from the same face.

Substrate-Controlled Reactions: The bulky spiro-cyclopropyl group provides a strong steric bias, directing incoming reagents to the less hindered face of the piperidine ring. For example, functionalization of the piperidine ring at the C2/C6 or C3/C5 positions would be expected to occur with high diastereoselectivity. nih.gov Chemo-enzymatic methods, which utilize enzymes like amine oxidases and ene-reductases, have been successfully employed for the asymmetric dearomatization of pyridinium (B92312) precursors to yield highly enantioenriched substituted piperidines, a strategy that could be adapted for derivatives of this compound. acs.orgnih.gov Furthermore, kinetic resolution using a chiral base could be a viable strategy for obtaining enantioenriched this compound from a racemic mixture. rsc.org

| Reaction Type | Reagent/Catalyst | Stereocontrol Element | Potential Outcome |

| Directed Epoxidation (on a hypothetical N-alkenyl derivative) | m-CPBA, VO(acac)₂ | Hydroxyl group | High diastereoselectivity |

| α-Functionalization of Piperidine Ring | Organolithium/Electrophile | Spiro-cyclopropyl group (steric hindrance) | Diastereoselective addition |

| Kinetic Resolution | n-BuLi / (-)-Sparteine | Chiral base | Enantioenriched starting material and product |

| Chemo-enzymatic Reduction | Amine Oxidase / Ene-reductase | Enzyme active site | Enantioselective synthesis of piperidine core |

Retention or Inversion of Configuration in Chemical Transformations

The stereochemical outcome of reactions at the C4 position of this compound is a critical aspect of its chemical reactivity, especially when this carbon atom is a stereocenter. The facial selectivity of nucleophilic additions to a precursor ketone, or the stereochemistry of nucleophilic substitution at the tertiary alcohol, dictates the absolute configuration of the resulting products.